3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-[3-(morpholin-4-yl)propyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-[3-(MORPHOLIN-4-YL)PROPYL]-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound characterized by its unique spiro structure. This compound features a combination of fluorobenzoyl, hydroxy, morpholinyl, and propyl groups, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-[3-(MORPHOLIN-4-YL)PROPYL]-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the spiro-pyrrole structure. The fluorobenzoyl group is then added through a Friedel-Crafts acylation reaction. The morpholinyl propyl group is introduced via nucleophilic substitution, and the hydroxy group is incorporated through a hydroxylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-[3-(MORPHOLIN-4-YL)PROPYL]-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The morpholinyl propyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications depending on their chemical properties .
Scientific Research Applications
3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-[3-(MORPHOLIN-4-YL)PROPYL]-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-[3-(MORPHOLIN-4-YL)PROPYL]-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one: Shares structural similarities but differs in the presence of a nitrophenyl group.
4-(4-fluorobenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide: Similar core structure with variations in functional groups.
Uniqueness
The uniqueness of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-[3-(MORPHOLIN-4-YL)PROPYL]-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE lies in its spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H30FN3O5 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(4'Z)-4'-[(4-fluorophenyl)-hydroxymethylidene]-1'-(3-morpholin-4-ylpropyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C28H30FN3O5/c1-2-12-31-22-7-4-3-6-21(22)28(27(31)36)23(24(33)19-8-10-20(29)11-9-19)25(34)26(35)32(28)14-5-13-30-15-17-37-18-16-30/h3-4,6-11,33H,2,5,12-18H2,1H3/b24-23+ |
InChI Key |
ATTTYWFAHUGHGU-WCWDXBQESA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C(=O)N3CCCN5CCOCC5 |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CCCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.